molecular formula C18H17BrN2O2 B6572042 2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922053-43-8

2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6572042
CAS No.: 922053-43-8
M. Wt: 373.2 g/mol
InChI Key: GMVZTUXLUOYEGW-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also contains a 2-bromo substituent, which is often used in organic synthesis for various reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the tetrahydroquinoline ring could potentially adopt a puckered conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide and bromo substituents. The bromo group is a good leaving group and could be displaced in nucleophilic substitution reactions. The amide group could participate in various reactions such as hydrolysis, reduction, and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (amide, bromo, and oxo groups) could enhance its solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple rings and the potential for intermolecular hydrogen bonding .

Safety and Hazards

As with any chemical compound, handling “2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given the biological activity associated with benzamides and tetrahydroquinolines. Future research could focus on synthesizing this compound and studying its biological activity. Additionally, the compound could be modified to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

2-bromo-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-2-21-16-9-8-13(11-12(16)7-10-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZTUXLUOYEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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